Isorhamnetin 3,7-disulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H10K2O13S2 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
dipotassium;[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-3-sulfonatooxychromen-7-yl] sulfate |
InChI |
InChI=1S/C16H12O13S2.2K/c1-26-11-4-7(2-3-9(11)17)15-16(29-31(23,24)25)14(19)13-10(18)5-8(6-12(13)27-15)28-30(20,21)22;;/h2-6,17-18H,1H3,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
JILXHFDBMPFPLQ-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O.[K+].[K+] |
Origin of Product |
United States |
Natural Occurrence and Distribution of Isorhamnetin 3,7 Disulfate
Identification in Plant Species
Polygonum hydropiper L. (syn. Persicaria hydropiper), commonly known as water pepper, is a significant natural source of sulfated flavonoids, including Isorhamnetin (B1672294) 3,7-disulfate. mdpi.comcore.ac.uknih.gov Early phytochemical investigations of this plant led to the isolation of isorhamnetin 3-sulphate, known as persicarin. mdpi.com Subsequent, more detailed studies have confirmed the presence of the disulfated form, Isorhamnetin 3,7-disulfate, as a key constituent. nih.govacs.orgacs.org Research has highlighted that among the various sulfated flavonoids present in P. hydropiper, this compound is one of the most potent in terms of certain biological activities, such as the inhibition of lens aldose reductase. kaust.edu.sanih.govacs.org
This compound has also been identified in the aerial parts of Pluchea dioscoridis (L.) DC., a member of the Asteraceae family. knapsackfamily.comscispace.comacs.org Phytochemical analysis of this plant revealed the presence of two sulfated flavonoids, one of which was characterized as this compound. acs.org Its identity was confirmed through methods including acid hydrolysis and spectroscopic analysis. acs.org
The genus Flaveria is well-known for producing sulfated flavonoids. kaust.edu.safrontiersin.org While numerous sulfated flavonoids have been detected across various Flaveria species, the specific compound this compound has not been explicitly reported. However, studies have identified isomers of sulfated isorhamnetin in species such as F. australasica, F. pringlei, and F. robusta. frontiersin.orgresearchgate.net Furthermore, Isorhamnetin 3-sulfate has been successfully isolated from Flaveria bidentis. nih.gov The presence of these related compounds suggests that the metabolic pathways for producing sulfated derivatives of isorhamnetin are active within this genus.
Table 1: Plant Species Containing this compound or Related Compounds
| Plant Species | Family | Compound Identified | Reference(s) |
| Polygonum hydropiper | Polygonaceae | This compound | nih.gov, acs.org, mdpi.com, core.ac.uk |
| Pluchea dioscoridis | Asteraceae | This compound | knapsackfamily.com, scispace.com, acs.org |
| Flaveria bidentis | Asteraceae | Isorhamnetin 3-sulfate | nih.gov |
| Flaveria australasica | Asteraceae | Isomers of sulfated isorhamnetin | frontiersin.org, researchgate.net |
| Flaveria pringlei | Asteraceae | Isomers of sulfated isorhamnetin | frontiersin.org, researchgate.net |
| Flaveria robusta | Asteraceae | Isomers of sulfated isorhamnetin | researchgate.net |
Contextual Presence with Other Sulfated and Non-Sulfated Flavonoids
This compound rarely occurs in isolation. It is typically found as part of a complex mixture of other flavonoids, both sulfated and non-sulfated, which can vary depending on the plant species.
In Pluchea dioscoridis, this compound is found alongside Quercetin (B1663063) 3,7-disulfate. acs.orggenome.jp The same plant also contains non-sulfated flavonoids, including Kaempferol 3-rutinoside and Quercetin 3-rutinoside. acs.org
In Polygonum hydropiper, this compound co-exists with a variety of other flavonoids and their sulfated derivatives, such as Quercetin 3-sulphate. mdpi.com
In Flaveria species, analysis has shown the co-occurrence of sulfated isorhamnetin and sulfated quercetin within the same plant tissues. frontiersin.org For example, both compounds were detected in F. australasica and F. pringlei. frontiersin.org
Table 2: Co-occurrence of this compound with Other Flavonoids
| Plant Species | Co-occurring Sulfated Flavonoids | Co-occurring Non-Sulfated Flavonoids | Reference(s) |
| Pluchea dioscoridis | Quercetin 3,7-disulfate, Kaempferol 3,7-di-O-sulfate | Kaempferol 3-rutinoside, Quercetin 3-rutinoside, Quercetin-3-ß-D-glucoside, Apigenin-6,8-di-C-glucoside | acs.org, genome.jp |
| Polygonum hydropiper | Quercetin 3-sulphate, Tamarixetin 3-glucoside 7-sulfate | Quercetin, Isorhamnetin, Isoquercitrin | acs.org, mdpi.com |
| Flaveria Species | Sulfated quercetin isomers | Astragalin (Kaempferol 3-glucoside) | frontiersin.org, nih.gov |
Biosynthesis and Metabolic Pathways of Flavonoid Sulfates with Reference to Isorhamnetin
General Flavonoid Biosynthetic Routes
Flavonoids, including isorhamnetin (B1672294), are synthesized via the phenylpropanoid pathway, which itself sources precursors from the shikimate pathway. wikipedia.orgnih.gov This sequence of reactions is fundamental to the production of a wide range of plant secondary metabolites.
The journey to isorhamnetin begins with the shikimate pathway, a core metabolic route in plants and microorganisms that produces aromatic amino acids. researchgate.netnih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate. researchgate.net Chorismate is a critical branch-point intermediate that leads to the synthesis of phenylalanine, a primary precursor for the phenylpropanoid pathway. nih.govresearchgate.net The shikimate pathway is essential as it provides the foundational carbon skeletons for the aromatic rings of flavonoids. frontiersin.org
The phenylpropanoid pathway takes the aromatic amino acid phenylalanine and converts it into 4-coumaroyl-CoA, the gateway molecule for flavonoid synthesis. wikipedia.orgnih.govnih.gov This conversion is achieved through the sequential action of three enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.gov One molecule of 4-coumaroyl-CoA is then condensed with three molecules of malonyl-CoA to form a chalcone, which serves as the immediate precursor for the central flavonoid skeleton. nih.gov
Following the formation of the basic flavonoid structure, a series of enzymatic modifications lead to the vast diversity of flavonoid compounds. The flavanone (B1672756) naringenin (B18129) is a key intermediate that can be hydroxylated by flavanone 3-hydroxylase (F3H) to produce a dihydroflavonol. nih.gov Flavonol synthase (FLS), a 2-oxoglutarate-dependent dioxygenase, then introduces a double bond into the C-ring of the dihydroflavonol to yield a flavonol, such as quercetin (B1663063). nih.govwikipedia.org
Isorhamnetin is subsequently formed from quercetin through a methylation reaction. nih.gov An O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group from S-adenosyl methionine to the 3'-hydroxyl group of quercetin, resulting in the formation of isorhamnetin. nih.gov
Enzymatic Sulfation Mechanisms
The final step in the biosynthesis of isorhamnetin 3,7-disulfate is the addition of sulfate (B86663) groups to the isorhamnetin backbone. This sulfation is a crucial detoxification and modification reaction in many organisms.
The universal donor of the sulfonate group in biological sulfation reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). taylorandfrancis.comwikipedia.orgnih.gov PAPS is synthesized in the cytoplasm from ATP and inorganic sulfate in a two-step enzymatic process. nih.govfrontiersin.org Its availability is a rate-limiting factor for sulfation reactions. taylorandfrancis.comnih.gov The sulfotransferase enzymes catalyze the transfer of the sulfuryl group from PAPS to a hydroxyl group on the acceptor molecule, in this case, isorhamnetin. nih.govfrontiersin.org
The enzymes responsible for the sulfation of flavonoids are cytosolic sulfotransferases (SOTs). nih.govnih.gov These enzymes exhibit specificity for both the flavonoid substrate and the position of sulfation. nih.govmdpi.com In the case of this compound, it is hypothesized that two distinct, position-specific SOTs are involved. One SOT would catalyze the sulfation of the 3-hydroxyl group, and another would target the 7-hydroxyl group. Plant SOTs, such as those identified in Arabidopsis thaliana and Flaveria species, have been shown to have preferences for specific hydroxyl positions on the flavonoid ring system, including the 3 and 7 positions. nih.govfrontiersin.orgnih.gov The sequential or concerted action of these SOTs, utilizing PAPS as the sulfate donor, completes the biosynthesis of this compound.
Sulfation as a Late-Stage Modification in Flavonoid Biosynthesis
The sulfation of flavonoids is considered a late-stage modification in their biosynthetic pathway. researchgate.netresearchgate.net This means that the core flavonoid structure, in this case, isorhamnetin, is first synthesized and then subsequently sulfated. This process is catalyzed by a family of enzymes known as sulfotransferases. researchgate.net These enzymes facilitate the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the flavonoid skeleton. researchgate.net This enzymatic reaction results in the formation of a sulfate ester. researchgate.net The presence of multiple hydroxyl groups on the isorhamnetin molecule allows for the possibility of multiple sulfation events, leading to the formation of compounds like this compound.
The degree and position of sulfation can vary, leading to a diverse array of sulfated flavonoids in nature. nih.gov The increased polarity imparted by the sulfate groups can influence the solubility and transport of these compounds within the plant. nih.gov
Biotransformation and Metabolism of Isorhamnetin Derivatives
Once ingested, isorhamnetin and its derivatives, including sulfated forms, undergo significant biotransformation, primarily mediated by the enzymes of the intestinal microbiota.
Deconjugation of Glycosides by Microbial Enzymes
Many flavonoids, including isorhamnetin, exist in nature as glycosides, meaning they are attached to one or more sugar molecules. nih.govresearchgate.net Before the core flavonoid can be absorbed and metabolized, these sugar moieties must be cleaved off. This process, known as deconjugation, is carried out by various microbial enzymes present in the gut. nih.govresearchgate.net For instance, β-glucosidases are responsible for hydrolyzing the β-glucosidic bonds of isorhamnetin-3-glucoside to release the aglycone, isorhamnetin. nih.govresearchgate.net This enzymatic action is a critical first step in the metabolism of isorhamnetin glycosides. nih.govresearchgate.net
While direct studies on the deconjugation of sulfated isorhamnetin are limited, it is plausible that gut microbial sulfatases could play a role in removing sulfate groups, similar to the action of glycosidases on glycosides.
Influence of Intestinal Microbiota on Isorhamnetin Derivatives
The intestinal microbiota plays a crucial role in the further metabolism of isorhamnetin and its derivatives. mdpi.comnih.gov After the initial deconjugation of glycosides, the resulting aglycone, isorhamnetin, can be further transformed by the gut flora. bohrium.comnih.gov These transformations can include reactions such as demethoxylation, dehydroxylation, and ring fission, leading to the formation of various smaller phenolic acids. bohrium.comresearchgate.net
The composition and activity of an individual's gut microbiota can significantly influence the metabolic fate of isorhamnetin. nih.gov For example, certain bacterial strains have been shown to be more efficient at metabolizing isorhamnetin-3-O-glucoside into its aglycone form. bohrium.comnih.gov This microbial activity ultimately affects the bioavailability and potential biological effects of the ingested isorhamnetin derivatives. mdpi.com Studies have shown that isorhamnetin can, in turn, modulate the composition of the gut microbiota, suggesting a bidirectional relationship. nih.govresearchgate.net
Advanced Analytical Methodologies for Isorhamnetin 3,7 Disulfate Characterization and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for the separation of Isorhamnetin (B1672294) 3,7-disulfate from complex biological or synthetic matrices. The choice of technique depends on the required resolution, speed, and sensitivity.
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or a standard Ultraviolet (UV) detector is a robust and widely used technique for the analysis of flavonoids. measurlabs.com For sulfated flavonoids like Isorhamnetin 3,7-disulfate, reversed-phase HPLC is typically employed. The separation is influenced by the mobile phase composition, its pH, and the type of stationary phase. mdpi.comnih.gov
DAD and UV detectors measure the absorbance of the eluting compounds over a range of wavelengths. Flavonoids exhibit characteristic UV spectra, which aids in their identification. Isorhamnetin and its derivatives typically show two major absorption bands, and the specific wavelength for quantification is chosen based on the absorbance maximum of the analyte. chromservis.eu For instance, quercetin (B1663063) sulfates are detected at 365 nm. chromservis.eu While HPLC-DAD/UV is excellent for quantification, its ability to identify unknown compounds without reference standards is limited compared to mass spectrometry. nih.gov
Table 1: Representative HPLC Conditions for Sulfated Flavonoid Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 or Pentafluorophenyl (PFP) |
| Mobile Phase | Gradient of Acetonitrile/Methanol and water with an acid modifier (e.g., 0.1% Formic Acid) |
| Detection | DAD or UV, with monitoring at wavelengths specific to the flavonoid structure (e.g., ~260 nm and ~350-370 nm) |
| Flow Rate | ~0.5 - 1.0 mL/min |
| Temperature | Controlled, often around 30-40 °C |
This table presents typical parameters; specific methods must be optimized for this compound.
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov These characteristics make UHPLC particularly suitable for the complex task of analyzing flavonoid metabolites, including various sulfated isomers, in biological samples. ucdavis.eduacs.org The enhanced separation power of UHPLC is crucial for resolving this compound from other closely related metabolites, such as its monosulfated or glucuronidated counterparts. researchgate.net The use of UHPLC is often coupled with high-resolution mass spectrometry for comprehensive profiling. acs.org
Table 2: Example UHPLC System Parameters for Flavonoid Metabolite Profiling
| Parameter | Condition |
|---|---|
| Column | Sub-2 µm particle size, e.g., HSS T3 C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient of Acetonitrile (containing 0.1% formic acid) and Water (containing 0.1% formic acid) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | Maintained at elevated temperatures, e.g., 55 °C, to reduce viscosity |
| Injection Volume | Small volumes, typically 1-5 µL |
Adapted from methodologies used for quercetin and other flavonoid metabolites. nih.gov
Mass Spectrometry Techniques
Mass Spectrometry (MS) is indispensable for the structural elucidation and sensitive detection of this compound. It provides molecular weight and fragmentation data, which are critical for unambiguous identification.
Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing polar and thermolabile molecules like sulfated flavonoids. researchgate.net It is commonly operated in the negative ion mode for these compounds, as the sulfate (B86663) groups readily lose a proton to form a negatively charged ion [M-H]⁻. For this compound, this would correspond to a specific mass-to-charge ratio (m/z) that confirms its molecular weight. ESI is almost always coupled with a liquid chromatography system (LC-ESI-MS) to separate isomers before they enter the mass spectrometer. scispace.com Tandem mass spectrometry (MS/MS) experiments on the precursor ion reveal characteristic fragmentation patterns, further confirming the structure. researchgate.net
Quadrupole-Time-of-Flight (QTOF) mass spectrometry offers high-resolution and accurate mass measurements, which are powerful tools for identifying compounds in complex mixtures without authentic standards. ucdavis.eduacs.org By providing the exact mass of a molecule with high precision (typically within 5 ppm), QTOF-MS allows for the determination of its elemental formula. ucdavis.edu When coupled with UHPLC (UHPLC-QTOF-MS), this technique enables the confident identification of metabolites like this compound in biological matrices. nih.govacademicjournals.org The MS/MS capabilities of a QTOF instrument also provide high-resolution fragment ion data, facilitating detailed structural elucidation by pinpointing the location of the sulfate groups through characteristic fragmentation pathways. nih.gov
Table 3: Key Advantages of UHPLC-QTOF-MS for this compound Analysis
| Feature | Advantage |
|---|---|
| High Mass Accuracy | Allows for the confident determination of the elemental composition of the parent compound and its fragments. |
| High Resolution | Distinguishes between isobaric compounds (molecules with the same nominal mass but different elemental formulas). |
| High Sensitivity | Enables the detection and quantification of low-abundance metabolites in complex samples. |
| MS/MS Capability | Provides high-resolution fragmentation data for detailed structural analysis. |
Neutral Loss Scan (NLS) is a specific tandem mass spectrometry (MS/MS) scan mode that is highly effective for selectively detecting a class of compounds that share a common fragmentation pathway. hebmu.edu.cnshimadzu.com For sulfated flavonoids, the most characteristic fragmentation in collision-induced dissociation (CID) is the loss of a sulfur trioxide (SO₃) moiety, which corresponds to a neutral loss of 80 Da. nih.govresearchgate.net
By setting up a neutral loss scan to detect only the parent ions that lose 80 Da, it is possible to selectively identify all sulfated compounds in a complex mixture, including this compound. nih.govfrontiersin.org This method significantly reduces background noise and allows for the targeted discovery of novel sulfated flavonoids. nih.gov Research has demonstrated the successful application of an LC-MS method using a neutral loss scan of 80 Da to identify and quantify various sulfated flavonoids, including isorhamnetin-sulfate derivatives, in plant extracts. nih.govfrontiersin.org
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation and quantification of flavonoid sulfates like this compound. researchgate.netmdpi.com This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the analyte. mdpi.com
In the analysis of sulfated flavonoids, negative ion mode electrospray ionization (ESI) is often preferred as it yields characteristic fragments with stable intensity. researchgate.net For this compound, the MS/MS analysis would reveal a neutral loss of 80 Da, corresponding to the loss of a sulfate group (SO₃). frontiersin.org This specific neutral loss is a key diagnostic feature for identifying sulfated compounds in complex mixtures. frontiersin.org
The fragmentation process for a disulfated isorhamnetin would be expected to proceed in a stepwise manner. The initial MS/MS event would show the loss of the first sulfate group, followed by the loss of the second sulfate group in a subsequent fragmentation (MS³). Further fragmentation of the isorhamnetin aglycone can also occur, providing additional structural confirmation. For instance, the fragmentation of the deprotonated isorhamnetin molecule ([M-H]⁻) often involves the loss of a methyl radical (CH₃) from the methoxy (B1213986) group, a characteristic fragmentation for flavonoids with methoxy substitutions. preprints.org Other common neutral losses include water (H₂O) and carbon monoxide (CO). preprints.org
High-resolution mass spectrometry (HRMS) coupled with MS/MS allows for the determination of the elemental composition of both the parent ion and its fragments with high accuracy, further confirming the identity of the compound. mdpi.comucdavis.edu
For quantification, techniques such as multiple reaction monitoring (MRM) are employed. nih.gov This approach involves monitoring specific precursor-to-product ion transitions, which provides high selectivity and sensitivity for quantifying the target analyte even in complex biological matrices. ucdavis.edunih.gov
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Structural Information |
|---|---|---|---|
| [M-H]⁻ | [M-H-SO₃]⁻ | 80 Da (SO₃) | Loss of one sulfate group |
| [M-H-SO₃]⁻ | [M-H-2SO₃]⁻ | 80 Da (SO₃) | Loss of the second sulfate group |
| [M-H-2SO₃]⁻ | [M-H-2SO₃-CH₃]⁻ | 15 Da (CH₃) | Loss of a methyl radical from the isorhamnetin aglycone |
| [M-H-2SO₃]⁻ | [M-H-2SO₃-CO]⁻ | 28 Da (CO) | Loss of carbon monoxide from the isorhamnetin aglycone |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules. researchgate.netlibretexts.org For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for unambiguous structural elucidation. researchgate.netd-nb.info
The precise positions of the sulfate groups on the isorhamnetin scaffold can be determined by analyzing the changes in the chemical shifts (δ) of the protons and carbons in the flavonoid nucleus compared to the non-sulfated isorhamnetin. nih.gov Sulfation causes a significant downfield shift (an increase in ppm value) for the proton and carbon atoms at or near the site of sulfation. nih.gov
For this compound, the presence of a sulfate group at the C-7 position would cause a noticeable downfield shift for the H-6 and H-8 protons on the A-ring due to the ortho effect. nih.gov Similarly, sulfation at the C-3 position would influence the chemical shifts of the protons and carbons in the C-ring.
Two-dimensional NMR experiments are essential for confirming the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy) helps to identify proton-proton couplings, establishing the spin systems within the aromatic rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for identifying the attachment points of the sulfate groups by observing correlations between protons on the flavonoid ring and the carbon bearing the sulfate group. d-nb.info
By comparing the NMR data of the sulfated compound with that of the parent isorhamnetin and other sulfated flavonoid standards, the exact structure of this compound can be unequivocally confirmed. nih.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Changes Upon Sulfation
| Position | Atom | Expected Chemical Shift Change (Δδ in ppm) | Rationale |
|---|---|---|---|
| C-3 | ¹³C | Downfield | Direct effect of sulfation. |
| C-7 | ¹³C | Downfield | Direct effect of sulfation. |
| H-6 | ¹H | Downfield | ortho effect from C-7 sulfate. nih.gov |
| H-8 | ¹H | Downfield | ortho effect from C-7 sulfate. nih.gov |
| C-6 | ¹³C | Downfield | ortho effect from C-7 sulfate. |
| C-8 | ¹³C | Downfield | ortho effect from C-7 sulfate. |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Isorhamnetin |
In Vitro Research on Isorhamnetin 3,7 Disulfate and Its Derivatives
Antioxidant Activity Investigations
Isorhamnetin (B1672294) 3,7-disulfate is a sulfated derivative of the flavonol isorhamnetin. ontosight.ai Sulfation can alter the biological and chemical characteristics of flavonoids, including their water solubility and interaction with biological targets. ontosight.ai Research into the antioxidant properties of isorhamnetin and its derivatives has utilized various assays to determine their effectiveness in neutralizing free radicals and inhibiting oxidative damage.
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant potential of isorhamnetin and its derivatives is often evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals. nih.govmdpi.com
While direct studies on the DPPH scavenging activity of isorhamnetin 3,7-disulfate are limited, research on a related diglucoside derivative, isorhamnetin 3,7-di-O-beta-D-glucopyranoside, found it had no effect on the DPPH radical. nih.govresearchgate.net However, its aglycone form, isorhamnetin, demonstrated potent antioxidant effects in the same study. nih.govresearchgate.net This suggests that the aglycone form may be responsible for the observed antioxidant activity in vivo, following metabolism. nih.govresearchgate.net Other studies have confirmed that isorhamnetin itself possesses significant DPPH radical scavenging activity. nih.gov
In ABTS assays, which can be applied to both hydrophilic and lipophilic antioxidants, isorhamnetin has shown notable radical scavenging capabilities. scispace.com One study on isorhamnetin-3-O-neohesperidoside, another derivative, reported an IC50 value of 96 µM in an ABTS radical scavenging assay. researchgate.net The ABTS radical cation is typically generated by oxidizing ABTS with potassium persulfate, and the reduction of this pre-formed radical is measured to determine antioxidant activity. nih.govscispace.com
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key indicator of oxidative damage to cellular membranes. researchgate.net Research has shown that isorhamnetin and its derivatives can inhibit this process. For instance, isorhamnetin 3-O-acylglucosides were found to inhibit lipid peroxidation in a dose-dependent manner in mouse spleen microsomes. researchgate.net Furthermore, the administration of isorhamnetin has been shown to decrease lipid peroxidation in the blood, liver, and kidneys in animal models of diabetes. nih.gov Another derivative, isorhamnetin 3-O-neohesperidoside, demonstrated an ability to inhibit lipid peroxidation with an IC50 value of 0.6 mM. researchgate.net
Comparative Studies with Reference Antioxidants
To contextualize their antioxidant efficacy, isorhamnetin derivatives have been compared to standard antioxidants. For instance, in studies of copper-induced LDL oxidation, the antioxidant activity of various quercetin (B1663063) and isorhamnetin conjugates was evaluated. One such study found that isorhamnetin-3-glucuronide was a less efficient antioxidant in this system compared to quercetin and some of its other conjugates. nih.gov Specifically, low concentrations of isorhamnetin-3-glucuronide did not significantly affect the lag time of LDL oxidation, unlike quercetin-3-glucuronide. nih.gov
Cellular Response Studies (based on isorhamnetin and its glycosides, inferring relevance for disulfate research)
Given the limited direct research on this compound, studies on its parent compound, isorhamnetin, and its glycosides provide valuable insights into the potential cellular activities of the disulfate derivative. A significant area of this research focuses on the induction of apoptosis in cancer cells.
Apoptosis Induction in Cancer Cell Lines
Isorhamnetin has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including those of the bladder, prostate, lung, and breast. nih.govportlandpress.comspandidos-publications.comresearchgate.net This process is crucial for eliminating cancerous cells and is often mediated through specific cellular pathways.
A key mechanism through which isorhamnetin induces apoptosis is the activation of the intrinsic, or mitochondrial, apoptotic pathway. nih.govportlandpress.commdpi.com This pathway is tightly regulated by the Bcl-2 family of proteins, which includes the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.gov
Research has consistently shown that isorhamnetin treatment leads to an increased expression of Bax and a decreased expression of Bcl-2 in various cancer cells. nih.govportlandpress.comresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.govmdpi.com The released cytochrome c then triggers the activation of a cascade of enzymes known as caspases, including caspase-9 and the executioner caspase-3. nih.govportlandpress.com Activated caspase-3 is responsible for cleaving various cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.net Studies have demonstrated that isorhamnetin treatment results in the cleavage and activation of both pro-caspase-9 and pro-caspase-3. nih.govportlandpress.com The involvement of this pathway has been observed in human bladder cancer cells, androgen-independent prostate cancer cells, human endometrial carcinoma cells, and non-small cell lung cancer cells. nih.govportlandpress.comspandidos-publications.commdpi.com Furthermore, research on an isorhamnetin glycoside in human colon cancer cells also pointed to caspase-dependent mitochondrial damage as the mechanism of apoptosis induction. nih.gov
Table 1: Effects of Isorhamnetin on Key Proteins in the Mitochondrial Apoptotic Pathway in Various Cancer Cell Lines This table summarizes the observed effects of isorhamnetin on the expression and activation of key apoptotic proteins based on the provided text. The data is qualitative and indicates the general trend reported in the cited research.
| Cancer Cell Line | Effect on Bax Expression | Effect on Bcl-2 Expression | Effect on Caspase-9 Activation | Effect on Caspase-3 Activation | Reference |
|---|---|---|---|---|---|
| Human Bladder Cancer | Increased | Reduced | Increased | Increased | nih.gov |
| Androgen-Independent Prostate Cancer (DU145, PC3) | Increased | Decreased | Increased | Increased | portlandpress.com |
| Human Endometrial Carcinoma (Ishikawa) | Increased | Inhibited | Increased | Increased | mdpi.com |
| Non-Small Cell Lung Cancer (A549) | Not explicitly stated | Not explicitly stated | Increased | Increased | spandidos-publications.com |
| Breast Cancer (MCF7, MDA-MB-468) | Increased | Decreased | Not explicitly stated | Increased | researchgate.netresearchgate.net |
| Human Colon Cancer (HT-29) - Isorhamnetin Glycoside | Increased (Bax/Bcl-2 ratio) | Decreased (Bax/Bcl-2 ratio) | Caspase-dependent | Caspase-dependent | nih.gov |
Engagement of Exogenous Death Receptor Pathway
Isorhamnetin and its derivatives have been shown to induce apoptosis, or programmed cell death, through the exogenous death receptor pathway. This pathway is a critical route for eliminating malignant cells. nih.govnih.gov The process is initiated when extracellular molecules, known as death ligands, bind to death receptors on the cell surface. thermofisher.comcellsignal.com This interaction triggers a signaling cascade within the cell, leading to its demise. thermofisher.comcellsignal.com
Specifically, in endometrial cancer cells, isorhamnetin has been observed to promote apoptosis by activating this very pathway. nih.govnih.gov This involves the recruitment of adaptor proteins and the subsequent activation of initiator caspases, such as caspase-8. cellsignal.com Activated caspase-8 can then directly activate executioner caspases, like caspase-3, or cleave the protein Bid, which in turn activates the mitochondrial pathway of apoptosis. cellsignal.com Studies have shown that isorhamnetin treatment can lead to an increased expression of Fas and Fas ligand, key components of the death receptor pathway, as well as the activation of caspase-8 and caspase-3. nih.govresearchgate.net This mechanism has also been observed in other cancer cell lines, such as hepatocarcinoma cells. nih.gov
Promotion of Endoplasmic Reticulum Stress and UPR Response Markers (Chop)
In addition to the death receptor pathway, isorhamnetin derivatives can induce apoptosis by promoting endoplasmic reticulum (ER) stress. nih.govnih.gov The ER is a cellular organelle responsible for protein folding. frontiersin.orgnih.gov When unfolded or misfolded proteins accumulate, a state of ER stress occurs, triggering the Unfolded Protein Response (UPR). frontiersin.orgnih.gov The UPR initially aims to restore normal cell function but can trigger apoptosis if the stress is prolonged or severe. frontiersin.orgfrontiersin.org
A key marker of ER stress-induced apoptosis is the C/EBP homologous protein (CHOP). frontiersin.orgmdpi.com Research has demonstrated that isorhamnetin treatment in endometrial cancer cells leads to the promotion of ER stress-related pathways and the activation of UPR response markers, including CHOP. nih.govnih.gov This activation of CHOP is a critical step in the signaling cascade that ultimately leads to programmed cell death. frontiersin.orgmdpi.com Immunohistochemical analysis of tumor tissue from isorhamnetin-treated mice has shown a significant increase in the positive brown area for Chop, indicating its elevated expression. mdpi.com This suggests that the induction of ER stress and the subsequent upregulation of CHOP are significant mechanisms by which isorhamnetin exerts its effects. nih.govnih.govmdpi.com
Cell Cycle Arrest Mechanisms (e.g., G2/M phase)
Isorhamnetin and its derivatives have been found to inhibit cancer cell proliferation by inducing cell cycle arrest, particularly at the G2/M phase. nih.govresearchgate.netmdpi.comnih.govspandidos-publications.com The cell cycle is a series of events that leads to cell division and replication. The G2/M checkpoint ensures that the cell is ready for mitosis.
In various cancer cell lines, including human bladder cancer, hepatocarcinoma, and endometrial carcinoma, treatment with isorhamnetin has been shown to cause an accumulation of cells in the G2/M phase. nih.govmdpi.comnih.gov For instance, in Ishikawa endometrial cancer cells, isorhamnetin treatment led to a dose-dependent increase in the percentage of cells in the G2/M phase, from 15.17% in untreated cells to 43.76% in cells treated with 60 μM isorhamnetin. mdpi.com Similarly, in human colorectal cancer cells (HT-29 and SW480), isorhamnetin induced G2/M arrest in a dose-dependent manner. spandidos-publications.com
The molecular mechanisms underlying this G2/M arrest involve the modulation of key cell cycle regulatory proteins. Studies have shown that isorhamnetin can decrease the expression of cyclin B1 and Wee1, while increasing the expression of the cyclin-dependent kinase (Cdk) inhibitor p21. researchgate.netnih.gov In some cell lines, an increase in cyclin B1 expression has been associated with isorhamnetin-induced G2/M arrest. spandidos-publications.com
Impact on Cellular Migration and Invasion Markers (e.g., Matrix Metalloproteinases)
A crucial aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process often facilitated by enzymes called matrix metalloproteinases (MMPs). researchgate.net MMPs are a family of zinc-dependent enzymes that degrade components of the extracellular matrix, clearing a path for cancer cell movement. researchgate.net
In vitro studies have demonstrated that isorhamnetin can inhibit the migration and invasion of various cancer cells by suppressing the activity and expression of MMPs, particularly MMP-2 and MMP-9. nih.govnih.govnih.gov In androgen-independent prostate cancer cells (DU145 and PC3), isorhamnetin inhibited cell migration and invasion in a concentration-dependent manner, which was associated with the inhibition of MMP-2 and MMP-9 overexpression. nih.gov Similarly, in A549 human non-small-cell lung cancer cells, isorhamnetin treatment resulted in a significant inhibition of cell adhesion, invasion, and migration, which was linked to the suppression of MMP-2 and MMP-9 activity and protein expression. nih.gov Furthermore, in endometrial cancer, isorhamnetin has been shown to affect the expression of MMP-2 and MMP-9 related proteins, ultimately inhibiting tumor metastasis. nih.govnih.gov
Inhibition of Cellular Proliferation in Various Cell Lines
Isorhamnetin and its derivatives have demonstrated the ability to inhibit the proliferation of a wide range of cancer cell lines. spandidos-publications.comnih.govresearchgate.net This anti-proliferative effect is a key indicator of potential anti-cancer activity.
Research has shown that isorhamnetin can significantly inhibit the growth of various cancer cell types, including:
Prostate Cancer: Isorhamnetin treatment significantly inhibited the cell growth of androgen-independent prostate cancer cells (DU145 and PC3). nih.gov
Colorectal Cancer: Isorhamnetin suppressed the proliferation of HT-29, HCT116, and SW480 human colorectal cancer cell lines in a dose-dependent manner. spandidos-publications.com The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were determined to be 43.85±3.45 μmol/l for HT-29, 54.87±2.13 μmol/l for HCT116, and 56.24±1.25 μmol/l for SW480 cells. spandidos-publications.com
Breast Cancer: Isorhamnetin was found to inhibit cell proliferation in various breast cancer cell lines. researchgate.net
Other Cancers: The anti-proliferative effects of isorhamnetin have also been reported in esophageal, gastric, leukemia, skin, and lung cancer cell lines. researchgate.net
The mechanism behind this inhibition of proliferation is often linked to the induction of apoptosis and cell cycle arrest, as previously discussed.
Table 1: Effect of Isorhamnetin on Cell Proliferation
| Cell Line | Cancer Type | Key Findings |
|---|---|---|
| DU145 and PC3 | Androgen-Independent Prostate Cancer | Significant inhibition of cell growth. nih.gov |
| HT-29 | Colorectal Cancer | IC50: 43.85±3.45 μmol/l. spandidos-publications.com |
| HCT116 | Colorectal Cancer | IC50: 54.87±2.13 μmol/l. spandidos-publications.com |
| SW480 | Colorectal Cancer | IC50: 56.24±1.25 μmol/l. spandidos-publications.com |
| Various | Breast Cancer | Inhibition of cell proliferation. researchgate.net |
Studies on Immune Cell Responses (e.g., macrophage activation)
The interaction of compounds with immune cells is a critical area of research. Macrophages are key players in the immune system, and their activation state can influence disease progression. medscape.com
Studies on isorhamnetin derivatives, such as isorhamnetin-3-O-glucuronide, have investigated their effects on macrophage activation. nih.gov In one study using the RAW264.7 macrophage cell line, isorhamnetin-3-O-glucuronide was found to suppress the lipopolysaccharide (LPS)-induced inflammatory response. nih.gov Specifically, it inhibited the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, it was observed to increase the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1) and attenuate the activation of the JNK and p38 signaling pathways. nih.gov These findings suggest that isorhamnetin derivatives may modulate macrophage activation, shifting them towards a more anti-inflammatory phenotype.
Structure Activity Relationship Sar Studies of Sulfated Isorhamnetin Derivatives
Impact of Sulfation Position and Number on Biological Activity
The process of sulfation, catalyzed by sulfotransferase (SOT) enzymes, is a critical metabolic reaction in both plants and animals. nih.gov These enzymes often exhibit specificity for certain hydroxyl positions on the flavonoid aglycone, leading to a variety of sulfated metabolites with differing biological profiles. mdpi.com The negative charge conferred by the sulfate (B86663) group increases water solubility and plays a vital role in the molecule's interaction with biological targets. mdpi.com
The impact of sulfation on the antioxidant capacity of flavonoids is not uniform and demonstrates a clear structure-activity relationship. In many cases, the substitution of hydroxyl groups—which are crucial for free radical scavenging—with sulfate groups can lead to a significant decrease in antioxidant activity. mdpi.comkaust.edu.sa For instance, a study comparing quercetin (B1663063) with its sulfated forms, quercetin 3′-sulphate and quercetin 3,3′-disulphate, revealed a dramatic drop in antioxidant potential upon sulfation. mdpi.com
However, the case of Isorhamnetin (B1672294) 3,7-disulfate presents a notable exception. Research has shown that Isorhamnetin 3,7-disulfate, isolated from plants like Polygonum hydropiper, exhibits greater antioxidant activity than α-tocopherol, a well-established natural antioxidant. mdpi.comnih.gov This suggests that the specific positioning of sulfate groups at the 3 and 7 positions of the isorhamnetin backbone enhances, rather than diminishes, its antioxidant capabilities. This finding underscores that the influence of sulfation is highly dependent on the substitution pattern on the flavonoid skeleton. kaust.edu.sa
Enzyme inhibition is a key mechanism through which flavonoids exert their pharmacological effects. wikipedia.org Sulfation can modulate this activity, enhancing the inhibitory potential against specific enzymes.
Sulfated flavonoids isolated from Polygonum hydropiper, including isorhamnetin derivatives, have demonstrated potent inhibitory activity against aldose reductase. mdpi.comnih.gov This enzyme is implicated in the development of diabetic complications, as it catalyzes the reduction of glucose to sorbitol. nih.gov High intracellular sorbitol levels can lead to osmotic stress and cellular damage. nih.gov Among the tested compounds from this plant, an isorhamnetin disulfate was identified as a particularly strong inhibitor of this enzyme. mdpi.comnih.gov
While direct inhibitory data for this compound on a wide range of enzymes is specific, studies on related sulfated flavonoids provide insight. For example, quercetin-3′-O-sulfate has been shown to be a potent inhibitor of xanthine (B1682287) oxidase (XO), an enzyme involved in uric acid production, with potency even greater than its parent aglycone, quercetin. researchgate.net This highlights how sulfation at a specific position can create a powerful and specific enzyme inhibitor.
Comparison of this compound with Other Isorhamnetin Conjugates
Glycosylation and sulfation represent two major conjugation pathways that significantly alter the bioactivity of isorhamnetin. Generally, these modifications have opposing effects on antioxidant potential.
As established, the specific sulfation pattern of this compound enhances its antioxidant activity. mdpi.comnih.gov In stark contrast, glycosylation of isorhamnetin typically reduces its antioxidant capacity. One study demonstrated that the DPPH free radical scavenging activity of isorhamnetin decreased significantly when it was glycosylated to form isorhamnetin 3-O-glucoside and isorhamnetin 3-O-rutinoside. sci-hub.se This suggests that for direct antioxidant action, the sulfated conjugate is superior to the glycosylated ones.
This trend also extends to enzyme inhibition. A study on acetylcholinesterase inhibition found that the isorhamnetin aglycone was the most potent inhibitor, and the addition of sugar moieties in its glycosylated forms reduced this activity. mdpi.com This indicates a negative influence of 3-O-glycosylation on the anti-acetylcholinesterase activity of isorhamnetin. mdpi.com
Conversely, some studies show that glycosylation can enhance other biological effects. For example, isorhamnetin diglycosides were found to be more effective at inhibiting nitric oxide production in macrophage cells compared to the isorhamnetin aglycone, suggesting a stronger anti-inflammatory effect for the glycosylated form in that specific context. researchgate.net This illustrates that whether sulfation or glycosylation is more "beneficial" depends entirely on the specific biological endpoint being measured.
The isorhamnetin structure itself, the aglycone, is a biologically active molecule possessing significant antioxidant, anti-inflammatory, and anticancer properties. nih.gov It is a 3'-O-methylated derivative of quercetin. wikipedia.orgnih.gov The activity of its conjugates, whether sulfated or glycosylated, is fundamentally dependent on this core structure.
A prevailing concept in flavonoid pharmacology is the "flavonoid paradox," which notes that while flavonoids show strong bioactivity in vitro, their conjugated metabolites found in circulation often appear less active or inactive. redheracles.net The current understanding suggests that these conjugates, such as sulfates and glucuronides, may function as transport forms. redheracles.nettandfonline.com They can be carried through the bloodstream to target tissues where enzymes like sulfatases or glucuronidases may cleave the conjugate, releasing the active aglycone (isorhamnetin) locally. redheracles.net This deconjugation in situ would allow the highly active, but less bioavailable, aglycone to exert its effects directly within the tissue. redheracles.net
Therefore, the bioactivity of this compound can be viewed in two ways:
The conjugate itself may possess inherent activity, as seen with its enhanced antioxidant potential and specific enzyme inhibition. mdpi.comnih.gov
It may serve as a stable, water-soluble precursor that delivers the potent isorhamnetin aglycone to specific tissues, where local enzymatic activity releases it to perform a wider range of functions. redheracles.nettandfonline.com
Future Directions and Research Gaps in Isorhamnetin 3,7 Disulfate Studies
Elucidation of Novel Biological Targets and Pathways
A primary research gap is the comprehensive identification of the molecular targets and signaling pathways modulated by Isorhamnetin (B1672294) 3,7-disulfate. While preliminary studies have shown that sulfated flavonoids from Polygonum hydropiper, including Isorhamnetin 3,7-disulfate, are potent inhibitors of aldose reductase, the full spectrum of its biological interactions remains largely unknown. nih.govacs.org
Future research should move beyond this initial finding to explore other potential targets. For instance, the parent compound, isorhamnetin, has been shown to exert anti-inflammatory effects by modulating pathways such as the RIG-I/JNK and NF-κB signaling cascades. amegroups.orgsemanticscholar.org It is plausible that this compound could interact with components of these or other inflammatory pathways, and this warrants thorough investigation. The sulfation of flavonoids can alter their interaction with biological targets, potentially enhancing or modifying their effects. ontosight.ai
Moreover, studies on isorhamnetin have indicated its involvement in mitigating cognitive impairments and neuroinflammation through the MAPK and NF-κB signaling pathways. researchgate.net The potential for this compound to cross the blood-brain barrier and exert neuroprotective effects is an exciting avenue for future exploration. High-throughput screening assays, proteomics, and transcriptomics approaches could be employed to identify novel binding proteins and affected cellular pathways, providing a broader understanding of its mechanism of action.
A molecular docking study has suggested that this compound has a good binding affinity with the aldose reductase protein. chitkara.edu.in Further computational and experimental studies are needed to validate this and to identify other potential protein targets.
Comprehensive Enzymatic Characterization of Sulfation Processes
The biosynthesis of this compound involves the enzymatic transfer of sulfate (B86663) groups from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl groups of isorhamnetin. kaust.edu.sanih.gov This reaction is catalyzed by sulfotransferases (SOTs). nih.gov While the general mechanism of flavonoid sulfation is understood, a detailed enzymatic characterization of the specific SOTs responsible for the formation of this compound is lacking.
Research has shown that SOTs exhibit position-specific activity. For example, flavonol SOTs from Arabidopsis thaliana tend to sulfate the 3 or 7 positions, while those from Flaveria bidentis target the 4' and 3' positions. nih.gov A flavonol 3-sulfotransferase from Flaveria bidentis has been identified that can catalyze the sulfation of isorhamnetin at the 3-position. uniprot.org However, the specific enzyme or enzymes responsible for the subsequent sulfation at the 7-position to yield the 3,7-disulfate are yet to be fully characterized.
Future studies should focus on:
Isolation and identification of the specific plant, human, and microbial SOTs that catalyze the 3- and 7-O-sulfation of isorhamnetin.
Kinetic analysis of these enzymes to determine their substrate specificity, affinity (Km), and catalytic efficiency (kcat) for isorhamnetin.
Structural biology studies of these SOTs in complex with isorhamnetin to understand the molecular basis of their regioselectivity.
Furthermore, the use of bacterial aryl sulfotransferases (ASTs) for the in vitro enzymatic synthesis of sulfated polyphenols is a growing field of interest. nih.govacs.orgcas.cz Exploring the potential of these enzymes for the targeted synthesis of this compound could provide a valuable source of this compound for research purposes.
Advanced SAR Investigations for Therapeutic Development
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For this compound, there is a significant gap in our understanding of how its chemical structure relates to its biological activity. The addition of sulfate groups is known to increase the water solubility of flavonoids, which can impact their bioavailability and distribution in the body. ontosight.ai However, the precise influence of the sulfate moieties at the 3 and 7 positions on the aldose reductase inhibitory activity and other potential biological effects has not been systematically investigated.
Future SAR studies should involve the chemical or enzymatic synthesis of a library of this compound analogs with variations in:
The number and position of sulfate groups.
The methylation pattern of the flavonoid backbone.
The presence of other functional groups.
By comparing the biological activities of these analogs, researchers can elucidate the key structural features required for optimal potency and selectivity. For example, studies on quercetin (B1663063) have shown that modification of the hydroxyl groups can significantly affect its antioxidant activity. jmb.or.kr Similar investigations are needed for this compound to guide the rational design of more effective therapeutic agents. The development of halogenated and sulfated flavonoid derivatives has shown promise in enhancing the anticancer activities of the parent compounds, suggesting a potential avenue for the derivatization of this compound. spandidos-publications.com
Development of Novel Analytical Techniques for Complex Biological Matrices
The analysis of sulfated flavonoids like this compound in complex biological matrices such as plasma, urine, and tissues presents significant challenges. These compounds are often present at low concentrations, are relatively unstable, and can be difficult to separate from their isomers. chitkara.edu.inmdpi.com
Current analytical methods primarily rely on liquid chromatography-mass spectrometry (LC-MS). mdpi.comfrontiersin.orgnih.gov However, there is a need for the development of more robust and sensitive analytical techniques to:
Improve the separation and quantification of this compound and its various metabolites. The use of advanced LC columns, such as core-shell columns, has shown promise in separating sulfated flavonoid isomers. frontiersin.org
Enhance the detection limits to enable the analysis of trace amounts of the compound in biological samples. Techniques like neutral loss scan mass spectrometry have been developed to specifically detect sulfated flavonoids. frontiersin.org
Develop high-throughput methods for rapid screening and pharmacokinetic studies.
A comprehensive analysis of quercetin conjugates in rat plasma revealed that a mixed conjugate, isorhamnetin-7-O-glucuronide-4'-O-sulfate, was a major metabolite. nih.gov This highlights the complexity of flavonoid metabolism and the need for analytical methods that can identify and quantify a wide range of conjugated metabolites. The development of methods for the direct analysis of these conjugates without the need for enzymatic deconjugation is a significant step forward. nih.govcreative-proteomics.com
Addressing these analytical challenges is crucial for accurately assessing the bioavailability, metabolism, and pharmacokinetic profile of this compound, which are essential prerequisites for its development as a therapeutic agent.
Q & A
Basic Question: What are the key physicochemical properties of Isorhamnetin 3,7-disulfate relevant to its bioavailability?
Answer: this compound exhibits poor water solubility, with its equilibrium solubility increasing with temperature. The Apelblat model accurately predicts its solubility in water and 1-octanol, showing a fat-soluble profile (logP = 3.71) . These properties necessitate formulation strategies such as nanoencapsulation or co-solvent systems to enhance oral bioavailability. Thermodynamic studies confirm its dissolution is endothermic and entropy-driven, guiding temperature optimization in formulation processes .
Basic Question: What in vitro and in vivo models are commonly used to study the anti-inflammatory mechanisms of this compound?
Answer:
- In vitro: NF-κB luciferase reporter assays and siRNA-mediated PXR knockdown are used to validate its role in downregulating pro-inflammatory mediators (e.g., TNF-α, IL-6) .
- In vivo: Ulcerative colitis (dextran sulfate sodium-induced) and Crohn’s disease-like (TNBS-induced) murine models demonstrate its efficacy via myeloperoxidase (MPO) activity suppression and cytokine modulation .
Advanced Question: How can researchers resolve contradictions in reported metabolic stability data for this compound across species?
Answer: Discrepancies arise from species-specific cytochrome P450 (CYP) activity. For example, human and rat CYP isoforms do not metabolize isorhamnetin, while other species may exhibit divergent pathways . Methodological solutions include:
- Cross-species microsomal incubation assays to compare metabolic profiles.
- LC-MS/MS quantification of parent compound and metabolites in plasma/tissue homogenates.
- CYP isoform-specific inhibitors to isolate contributing enzymes .
Advanced Question: What computational and biophysical methods are employed to study this compound-enzyme interactions?
Answer:
- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like xanthine dehydrogenase (binding energy: -8.2 kcal/mol) .
- Time-resolved fluorescence resonance energy transfer (TR-FRET) validates competitive ligand displacement in PXR binding assays .
- Mutagenesis studies (e.g., S247W/C284W PXR mutants) confirm critical binding residues .
Basic Question: What analytical techniques are recommended for quantifying this compound in biological matrices?
Answer:
- High-performance liquid chromatography (HPLC) with UV detection (λ = 370 nm) for solubility and partition coefficient analysis .
- UPLC-MS/MS for sensitive quantification in plasma, leveraging multiple reaction monitoring (MRM) transitions .
- Standard validation using reference compounds (e.g., 4-hydroxybenzoic acid) to ensure specificity and accuracy .
Advanced Question: How should researchers design experiments to investigate this compound’s modulation of NF-κB signaling?
Answer:
- Mechanistic studies:
- Transfect cells with NF-κB luciferase reporters to measure transcriptional activity .
- Use phospho-specific antibodies (e.g., anti-p-IκBα, anti-p-p65) in Western blotting to assess pathway inhibition .
- Functional assays:
- Measure cytokine secretion (TNF-α, IL-6) via ELISA in LPS-stimulated macrophages .
Advanced Question: What formulation strategies improve the solubility and bioavailability of this compound for preclinical studies?
Answer:
- Nanoformulations: Liposomal encapsulation or solid lipid nanoparticles (SLNs) to enhance aqueous dispersion .
- Co-solvent systems: Use of β-cyclodextrin or PEG-based solvents to increase solubility .
- Pharmacokinetic optimization: Conduct parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption .
Basic Question: What molecular targets of this compound have been identified in recent studies?
Answer:
- Nuclear receptors: Pregnane X receptor (PXR), modulating xenobiotic metabolism and NF-κB signaling .
- Enzymes: Xanthine dehydrogenase, implicated in purine metabolism and gout therapy .
- Kinase pathways: Phosphoproteomics identifies serine/threonine kinases linked to anti-motion sickness effects .
Advanced Question: How can multi-omics approaches elucidate the polypharmacology of this compound?
Answer:
- Phosphoproteomics: Quantify kinase activity changes in motion sickness models (e.g., murine vestibular nuclei) using TiO2 enrichment and LC-MS/MS .
- Network pharmacology: Integrate STRING or KEGG databases to map target-pathway interactions (e.g., glutamatergic synapse modulation) .
- Metabolomics: Track purine metabolite shifts (e.g., uric acid) via GC-MS in xanthine dehydrogenase inhibition studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
